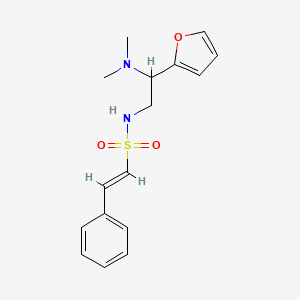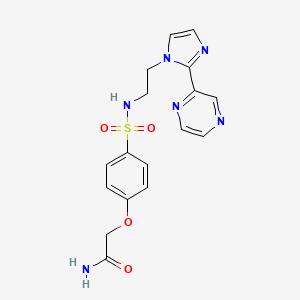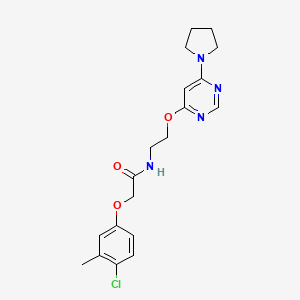
(6-Amino-5-nitropyrimidin-4-yl)methylbenzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Amino-5-nitropyrimidin-4-yl)methylbenzylamine, also known as ANPMA, is a compound that has gained attention in scientific research due to its potential applications in the field of medicine. ANPMA is a derivative of benzylamine and pyrimidine, and its unique chemical structure has led to studies on its mechanism of action and potential therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Systems
Research has been conducted on the synthesis of new derivatives of 4-methyl-3-nitro-6H-pyrimido[2,1-b]quinazoline, showcasing the chemical versatility of nitropyrimidine compounds. By reacting various derivatives of 2-chloro-4-methyl-5-nitropyrimidine with amines, researchers have developed a novel heterocyclic system, confirming the structure of the products through comprehensive spectroscopic analysis (Banihashemi, Hassani, & Lari, 2020).
Non-linear Optical Properties
Studies on compounds closely related to "(6-Amino-5-nitropyrimidin-4-yl)methylbenzylamine" have investigated their structural attributes and how these relate to physical properties like second-harmonic generation (SHG). Neutron-diffraction and charge-density studies have been crucial in understanding the relationship between structure and SHG output, with intramolecular hydrogen bonding playing a significant role in their optical properties (Cole et al., 2002).
Inhibition of Nucleoside Transport Proteins
The synthetic and biological evaluation of less polar derivatives of 4-nitrobenzylthioinosine (NBTI) for their affinity towards the nucleoside transport protein ENT1 highlights the therapeutic potential of nitropyrimidine derivatives. Alterations in the alkylamine substituent have shown variations in binding affinity, indicating their utility in medicinal chemistry (Tromp et al., 2005).
Environmental Applications
A study on the adsorption of Zn^2+ and Cd^2+ from aqueous solutions onto a carbon sorbent containing a pyrimidine-polyamine conjugate underscores the environmental significance of nitropyrimidine derivatives. This research demonstrates their potential as molecular receptors for heavy metal ions, offering insights into their application in water purification technologies (Garcia-martin et al., 2005).
Antimicrobial Activity
The synthesis of novel 2-thioxanthine and dipyrimidopyridine derivatives from 6-amino-1-methyl-2-thiouracil followed by nitrosation, reduction, and condensation with aromatic aldehydes has led to compounds with significant antimicrobial activity. This research highlights the potential use of nitropyrimidine derivatives in developing new antimicrobial agents (El-Kalyoubi, Agili, & Youssif, 2015).
Wirkmechanismus
It’s worth noting that the synthesis of similar compounds often involves a process called reductive amination . This process involves the formation of an imine from an amine and an aldehyde or ketone, followed by the reduction of the imine to an amine . This method avoids the problem of multiple alkylations, which can be difficult to control .
Eigenschaften
IUPAC Name |
4-N-benzyl-4-N-methyl-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-16(7-9-5-3-2-4-6-9)12-10(17(18)19)11(13)14-8-15-12/h2-6,8H,7H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUJYCLUZZXIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(isopropylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2729127.png)
![8,11-dimethoxy-13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2729128.png)
![4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2729130.png)

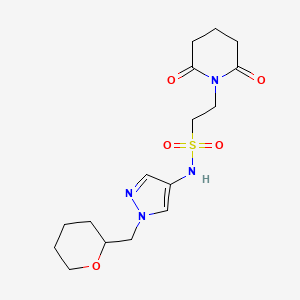
![N-(benzo[d]thiazol-2-yl)-5-methyl-4-((3-methylpiperidin-1-yl)sulfonyl)furan-2-carboxamide](/img/structure/B2729133.png)
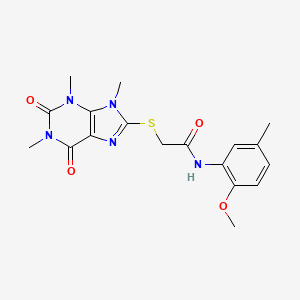

![N-[(1-Methyl-1H-imidazol-2-YL)methyl]cyclopropanamine dihydrochloride](/img/no-structure.png)
